Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate
Description
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate (CAS: 825650-08-6) is a brominated xanthene derivative with the molecular formula C₁₅H₉BrO₄ and a molecular weight of 333.134 g/mol. Its structure features a xanthene core (a tricyclic system comprising two benzene rings fused with a pyran ring) substituted with a bromine atom at position 5, a ketone group at position 9, and a methyl ester at position 3 .
Properties
CAS No. |
825650-08-6 |
|---|---|
Molecular Formula |
C15H9BrO4 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
methyl 5-bromo-9-oxoxanthene-3-carboxylate |
InChI |
InChI=1S/C15H9BrO4/c1-19-15(18)8-5-6-9-12(7-8)20-14-10(13(9)17)3-2-4-11(14)16/h2-7H,1H3 |
InChI Key |
GAZDKAXWBSBJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the xanthone core with appropriate substitution at C-3 (carboxylate ester) and C-9 (ketone).
- Selective bromination at the 5-position on the aromatic ring.
Starting Materials and Key Intermediates
- Xanthone derivatives bearing methoxy or hydroxy groups at positions 3 and 6 serve as precursors.
- Methyl 9-oxo-9H-xanthene-3-carboxylate is often prepared first, followed by regioselective bromination at C-5.
Bromination Techniques
Two main bromination strategies have been reported for related xanthone derivatives, which can be adapted for the 5-bromo substitution:
For this compound, electrophilic bromination under controlled conditions is preferred to achieve selective aromatic bromination at C-5.
Representative Synthetic Route
A representative synthetic sequence based on literature analogues is:
Synthesis of methyl 9-oxo-9H-xanthene-3-carboxylate:
Prepared by condensation of appropriate hydroxybenzophenone derivatives followed by cyclization to the xanthone core and esterification at C-3.Selective bromination at C-5:
Using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under mild acidic or neutral conditions to selectively brominate the aromatic ring at the 5-position.Purification and characterization:
The product is purified by column chromatography and characterized by NMR, MS, and IR spectroscopy.
Detailed Experimental Conditions (Example from Related Xanthone Bromination)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl 9-oxo-xanthene-3-carboxylate synthesis | Cyclization of hydroxybenzophenone derivatives, esterification with methanol/HCl | 70-85 | Standard literature procedure |
| Bromination | NBS (1.1 equiv), acetic acid or chloroform solvent, room temperature, 2-4 hours | 60-75 | Controlled addition to avoid polybromination |
Spectral and Analytical Data
- [^1H NMR](pplx://action/followup): Aromatic protons show characteristic shifts; bromine substitution causes downfield shifts near C-5.
- [^13C NMR](pplx://action/followup): Carbonyl carbon (C-9) resonates around 176-178 ppm; ester carbonyl around 165-170 ppm.
- Mass Spectrometry: Molecular ion peak corresponds to brominated xanthone ester (M+H)+ with isotopic pattern indicative of bromine.
Comparative Analysis of Preparation Methods
Notes on Protecting Groups and Functional Group Stability
- Protecting groups such as methoxy or acetyl may be used on hydroxy groups during synthesis to prevent side reactions.
- Stability of the methyl ester and ketone functionalities must be maintained under bromination conditions; mild reagents are preferred.
Summary Table of Key Synthetic Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative .
Scientific Research Applications
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is not fully understood. like other xanthone derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects may be mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
Core Scaffold: The reference compound’s xanthene core provides extended π-conjugation and rigidity compared to the isoxazole/benzoisoxazole cores of analogs. The 9-oxo group in the reference compound introduces hydrogen-bonding capability absent in analogs, which may enhance binding affinity in protein-ligand interactions .
Substituent Positioning :
- Bromine placement (e.g., 5-position on xanthene vs. 3-/4-position on phenyl rings in isoxazoles) alters steric bulk and electronic effects. For example, para-bromine (4-Br-phenyl) in CAS 517870-15-4 may enhance dipole interactions compared to meta-bromine (3-Br-phenyl) in CAS 745078-74-4 .
Ester Group Orientation :
- The methyl ester at position 3 in the reference compound is conserved in analogs, but its spatial orientation varies due to differences in core geometry. This could affect solubility and metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Lower PSA in the xanthene derivative may improve oral bioavailability relative to isoxazole analogs .
Biological Activity
Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate is a compound belonging to the xanthone family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Overview of Xanthone Derivatives
Xanthones are known for their "privileged structures," which allow them to interact with various biological targets. The structural modifications in xanthones significantly influence their pharmacological activities. This compound, specifically, has shown promising results in various studies.
Anticancer Activity
Recent research highlights the anticancer potential of xanthone derivatives:
- Mechanism of Action : Xanthones can inhibit multiple protein receptors involved in cancer progression, such as cyclooxygenase and topoisomerase. The presence of bromine and carbonyl groups in this compound enhances its binding affinity to these targets .
- Case Studies : In vitro studies have demonstrated that xanthone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values ranging from 1.4 µM to 13.5 µM against cell lines such as HCT-116 and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 2.1 |
| Similar Derivative | A549 | 8.2 |
| Similar Derivative | MCF-7 | 1.4 |
Antimicrobial Activity
Xanthones, including this compound, have demonstrated significant antimicrobial properties:
- Inhibition of Pathogens : Studies indicate that xanthone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often below 20 µg/mL for various strains .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
Anti-inflammatory and Antioxidant Activity
Xanthones are also recognized for their anti-inflammatory and antioxidant effects:
- Anti-inflammatory Properties : Compounds similar to this compound have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : The DPPH scavenging assay has been utilized to assess the antioxidant capacity of xanthone derivatives. This compound exhibited a significant IC50 value of around 44.30 µM, showcasing its potential as an antioxidant agent .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling Methyl 5-bromo-9-oxo-9H-xanthene-3-carboxylate in laboratory settings?
- Methodological Answer : Based on analogous xanthene derivatives, follow GHS hazard classifications for acute toxicity (oral), skin/eye irritation, and respiratory sensitization. Use PPE including nitrile gloves, lab coats, and safety goggles. Avoid dust generation via controlled weighing in fume hoods. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and consulting a physician immediately .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : A typical route involves bromination of a preformed xanthene scaffold. For example, anthracene derivatives can be brominated using N-bromosuccinimide (NBS) in DMF under mild conditions (e.g., 25°C, 1 hour). Subsequent esterification with methyl chloroformate in the presence of K₂CO₃ yields the carboxylate. Optimization includes monitoring reaction progress via TLC and recrystallizing the final product from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELXL (single-crystal refinement) with Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100–295 K reduces thermal motion artifacts. Typical refinement parameters: R₁ = 0.03–0.05, wR₂ = 0.08–0.10 .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. Key signals: ester carbonyl (~165–170 ppm in ¹³C), xanthene aromatic protons (6.8–8.2 ppm in ¹H).
- IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can SHELXL be optimized for refining crystallographic data of this compound?
- Methodological Answer : Use the WinGX suite for data integration and SHELXL-2018 for refinement. Key steps:
Hydrogen placement : Apply riding models for aromatic H atoms (C–H = 0.93 Å) and methyl groups (C–H = 0.96 Å).
Disorder handling : For bromine or ester groups with positional disorder, split occupancy refinement (e.g., 50:50) with restraints on bond distances/angles.
Validation : Check for outliers using the IUCr’s checkCIF; resolve high residual density (>1 eÅ⁻³) via TWIN/BASF commands for twinned crystals .
Q. How do hydrogen-bonding patterns influence the crystal packing of xanthene derivatives?
- Methodological Answer : Analyze intermolecular interactions using graph set notation (e.g., S(6) for a six-membered ring motif). For this compound, expect C=O···H–O hydrogen bonds between the ester and hydroxyl groups of adjacent molecules, forming C(4) chains. Use Mercury or CrystalExplorer to visualize and quantify interaction energies (typically 2.5–5.0 kcal/mol) .
Q. What computational approaches predict the reactivity of the bromo substituent in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions at C5 (bromine site). Fukui indices (ƒ⁻) highlight susceptibility to SNAr reactions. Validate predictions experimentally via reactions with amines (e.g., piperidine in THF at 60°C), monitoring substitution by LC-MS .
Q. How can reaction conditions be tailored to minimize byproducts during bromination?
- Methodological Answer :
- Solvent selection : Use DMF for polar intermediates or CCl₄ for radical bromination.
- Catalyst optimization : Add catalytic FeCl₃ (0.1 eq.) to enhance regioselectivity.
- Temperature control : Maintain 0–5°C to suppress dibromination.
- Monitoring : Track reaction progress via GC-MS or in situ IR for Br₂ consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
